molecular formula C18H22N2OS B14982856 4-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

4-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B14982856
M. Wt: 314.4 g/mol
InChI Key: WLFZXMPGOWHGHP-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a pyrrolidinyl and thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Thiophene Substitution: The thiophene group is introduced via a substitution reaction, often using thiophene derivatives and appropriate catalysts.

    Benzamide Formation: The final step involves the formation of the benzamide core through an amidation reaction, where the amine group reacts with a benzoyl chloride derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The pyrrolidine and thiophene groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(pyrrolidin-1-yl)aniline
  • 4-(2-(pyrrolidin-1-yl)ethyl)aniline hydrochloride
  • 4-(pyrrolidin-1-ylmethyl)aniline dihydrochloride

Uniqueness

4-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other similar compounds. The presence of both pyrrolidine and thiophene groups enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

4-methyl-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C18H22N2OS/c1-14-6-8-15(9-7-14)18(21)19-13-16(17-5-4-12-22-17)20-10-2-3-11-20/h4-9,12,16H,2-3,10-11,13H2,1H3,(H,19,21)

InChI Key

WLFZXMPGOWHGHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCCC3

Origin of Product

United States

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